molecular formula C8H7BrN4 B8278219 6-Bromo-4-hydrazinylcinnoline CAS No. 552330-88-8

6-Bromo-4-hydrazinylcinnoline

Cat. No.: B8278219
CAS No.: 552330-88-8
M. Wt: 239.07 g/mol
InChI Key: WOPCZIIQYAXDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-hydrazinylcinnoline is a cinnoline derivative characterized by a bromine atom at the 6-position and a hydrazinyl (-NHNH₂) group at the 4-position. Cinnoline, a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, distinguishes this compound from quinoline (one nitrogen) and indole (one nitrogen in a fused benzene-pyrrole system). The hydrazinyl group confers nucleophilic reactivity, enabling participation in condensation reactions (e.g., hydrazone formation), which are valuable in medicinal chemistry and materials science.

Comparison with Similar Compounds

The following analysis compares 6-Bromo-4-hydrazinylcinnoline with structurally related brominated heterocycles, emphasizing substituent effects, solubility, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Core Structure Substituents Molecular Weight Solubility Applications/Notes References
This compound Cinnoline 6-Br, 4-NHNH₂ Not available Likely polar solvent-soluble* Medicinal building block -
4-Bromo-6-nitroquinoline Quinoline 4-Br, 6-NO₂ Not reported Not reported Research use (electron-withdrawing NO₂)
6-Bromo-4-chloroquinoline Quinoline 6-Br, 4-Cl 242.5 Stable at RT Research chemical
6-Bromo-4-methoxyindole Indole 6-Br, 4-OCH₃ 226.07 Not reported Potential biological activity
6-Bromo-4-chloro-3-nitroquinoline Quinoline 6-Br, 4-Cl, 3-NO₂ 287.49 Slight in Chloroform, MeOH, DMSO Multi-functional research agent
6-Bromo-2-isopropoxy-4-methylquinoline Quinoline 6-Br, 2-OCH(CH₃)₂, 4-CH₃ 280.16 Not reported Sterically hindered derivative

Key Comparisons

Core Structure Differences: Cinnoline vs. Quinoline derivatives (e.g., 6-Bromo-4-chloroquinoline ) are more commonly studied, but cinnolines may offer unique electronic profiles for catalysis or drug design. Indole Derivatives: 6-Bromo-4-methoxyindole contains a pyrrole-like NH group, enabling hydrogen bonding, whereas cinnoline lacks this feature.

Substituent Effects: Hydrazinyl (-NHNH₂): Unlike electron-withdrawing groups (e.g., -NO₂ in 4-Bromo-6-nitroquinoline ), hydrazinyl is electron-donating and nucleophilic. This group facilitates condensations (e.g., with ketones) to form hydrazones, useful in drug discovery. Chloro (-Cl): In 6-Bromo-4-chloroquinoline , chloro acts as a leaving group, enabling nucleophilic aromatic substitution. Hydrazinyl’s reactivity differs, favoring addition over substitution.

Hydrazinyl’s polarity may improve aqueous solubility. Stability: Chloro and nitro derivatives (e.g., ) are stable at room temperature, whereas hydrazinyl compounds may require refrigeration to prevent decomposition.

Applications: Research Chemicals: Most analogs (e.g., ) are labeled for research, suggesting this compound could serve as a precursor in synthetic chemistry. Medicinal Potential: Hydrazinyl’s role in Schiff base formation aligns with antimicrobial or anticancer drug development, unlike nitro or chloro analogs, which are often intermediates.

Properties

CAS No.

552330-88-8

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

(6-bromocinnolin-4-yl)hydrazine

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(12-10)4-11-13-7/h1-4H,10H2,(H,12,13)

InChI Key

WOPCZIIQYAXDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=N2)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 34D (2.6 g, 10.6 mmol) in ethanol (70 mL) was treated with hydrazine monohydrate (3 mL, 90% solution), stirred at room temperature for 3 days, and filtered. The solid washed with water (50 mL) and diethyl ether (50 mL) and dried under vacuum to provide the desired product (2.5 g, 100%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
100%

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